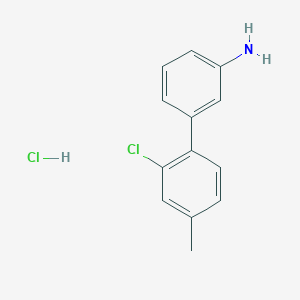

3-(2-Chloro-4-methylphenyl)aniline, HCl

Description

Properties

IUPAC Name |

3-(2-chloro-4-methylphenyl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN.ClH/c1-9-5-6-12(13(14)7-9)10-3-2-4-11(15)8-10;/h2-8H,15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHQBWGDGVAWYRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CC(=CC=C2)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(2-Chloro-4-methylphenyl)aniline HCl chemical properties

An In-depth Technical Guide to the Chemical Properties, Synthesis, and Applications of 3-(2-Chloro-4-methylphenyl)aniline HCl

Abstract

3-(2-Chloro-4-methylphenyl)aniline hydrochloride is a substituted biarylamine, a structural motif of significant interest in contemporary medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, a plausible and detailed synthetic route, an analysis of its chemical reactivity based on structural-electronic principles, and its potential applications as a key building block, particularly in the development of kinase inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic programs.

Physicochemical Characteristics

The fundamental properties of 3-(2-Chloro-4-methylphenyl)aniline hydrochloride are summarized below. As a specific, complex intermediate, extensive experimental data is not broadly published; therefore, properties of structurally related and precursor compounds are included for comparative context where appropriate.

| Property | Value | Source |

| IUPAC Name | 3-(2-Chloro-4-methylphenyl)aniline hydrochloride | N/A |

| CAS Number | 1352318-55-8 | [1] |

| Molecular Formula | C₁₃H₁₃Cl₂N | [1] |

| Molar Mass | 254.15 g/mol | [1] |

| Appearance | Not specified; related anilines are often crystalline solids or liquids, ranging from colorless to brown.[2][3] | N/A |

| Solubility | Expected to be soluble in polar organic solvents like methanol and DMSO. The hydrochloride salt form may confer some aqueous solubility. | N/A |

Synthesis and Structural Elucidation

The synthesis of complex biarylamines like 3-(2-Chloro-4-methylphenyl)aniline is most effectively achieved through modern cross-coupling methodologies. The Suzuki-Miyaura reaction represents a robust and high-yield pathway. The hydrochloride salt is then formed in a straightforward acid-base reaction.

Proposed Synthetic Workflow: Suzuki-Miyaura Coupling

The logical disconnection for this molecule points to a palladium-catalyzed cross-coupling between an aniline-derived boronic acid (or ester) and a halogenated toluene derivative. This approach is widely validated in organic synthesis for constructing C(sp²)-C(sp²) bonds.

Caption: Proposed Suzuki-Miyaura coupling workflow for synthesis.

Detailed Experimental Protocol

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, add 3-aminophenylboronic acid (1.0 eq), 1-bromo-2-chloro-4-methylbenzene (1.05 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

-

Solvent and Base Addition: Add a degassed 3:1 mixture of toluene and ethanol, followed by a degassed 2M aqueous solution of potassium carbonate (3.0 eq).

-

Reaction Execution: Heat the vigorously stirred mixture to reflux (approximately 85-95 °C) for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.

-

Workup and Purification: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to yield the free base, 3-(2-chloro-4-methylphenyl)aniline.

-

Salt Formation: Dissolve the purified free base in a minimal amount of anhydrous diethyl ether or isopropanol. Slowly add a 1M solution of HCl in the same solvent with stirring. The hydrochloride salt will precipitate.

-

Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven to yield the final product.

Structural Elucidation by NMR Spectroscopy

While specific spectral data is not available in the search results, the expected NMR signals can be predicted based on the molecular structure.

-

¹H NMR: The spectrum would be complex, showing distinct signals for the aromatic protons on both rings. The protons on the aniline ring would appear as multiplets in the ~6.5-7.5 ppm region. The three protons on the chloro-methyl-phenyl ring would also be in the aromatic region, with their shifts influenced by the adjacent substituents. The methyl (-CH₃) group would present as a sharp singlet around 2.3 ppm. The amine (-NH₂) protons would appear as a broad singlet, which would shift significantly upon conversion to the -NH₃⁺Cl⁻ salt.

-

¹³C NMR: The spectrum would display 13 distinct signals for each carbon atom, as there is no plane of symmetry. Aromatic carbons would resonate between ~110-150 ppm. The methyl carbon signal would appear upfield, around 20 ppm[4].

Chemical Reactivity and Mechanistic Insights

The reactivity of 3-(2-Chloro-4-methylphenyl)aniline is governed by the electronic interplay of its functional groups. The aniline nitrogen and the methyl group are electron-donating, while the chloro group is electron-withdrawing.

-

Nucleophilicity of the Aniline Nitrogen: The primary amine is a potent nucleophile, capable of participating in reactions such as acylation, alkylation, and nucleophilic aromatic substitution (SₙAr) on electron-deficient aromatic rings (e.g., chloropyrimidines). The large biaryl substituent provides steric hindrance, which can influence reaction rates compared to simpler anilines.

-

Electrophilic Aromatic Substitution: The aniline ring is activated towards electrophilic substitution by the strongly electron-donating amino group. The directing effects would favor substitution at the ortho and para positions relative to the amine. However, the bulky biaryl group at position 3 will sterically hinder the adjacent positions (2 and 4), likely favoring substitution at position 6. The second aromatic ring is less activated due to the deactivating effect of the chlorine atom.

Caption: Key reactive sites and electronic influences on the molecule.

Applications in Research and Development

Substituted anilines are foundational building blocks in many areas of chemical synthesis, from dyes to agrochemicals.[5][6] In the pharmaceutical sector, the aniline scaffold is a privileged structure, appearing in a vast number of approved drugs.[6][7]

Intermediate for Kinase Inhibitors

The most prominent application for a molecule like 3-(2-Chloro-4-methylphenyl)aniline HCl is as a key intermediate in the synthesis of targeted cancer therapeutics, particularly kinase inhibitors. Many kinase inhibitors are based on an anilinopyrimidine core, which is typically formed via an SₙAr reaction between a substituted aniline and a chloropyrimidine. The specific substitution pattern—a chloro group at the 2-position and a methyl group at the 4-position of the phenyl substituent—can provide critical steric and electronic interactions that enhance binding affinity and selectivity for the target kinase's ATP-binding pocket.

Sources

- 1. chembk.com [chembk.com]

- 2. 3-Chloro-4-methylaniline | C7H8ClN | CID 7255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Chloro-4-methylaniline | 95-74-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. rsc.org [rsc.org]

- 5. innospk.com [innospk.com]

- 6. Exploring the Properties and Applications of Aniline and N-Methylaniline [yufenggp.com]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(2-Chloro-4-methylphenyl)aniline HCl: A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Chloro-4-methylphenyl)aniline hydrochloride (CAS No. 1352318-55-8) is a substituted biphenylamine derivative of significant interest in medicinal chemistry and pharmaceutical development.[1] Its structural motif, characterized by a chlorinated and methylated phenyl ring linked to an aniline moiety, serves as a versatile scaffold for the synthesis of complex organic molecules. While specific public documentation on this particular hydrochloride salt is emerging, its core structure is analogous to intermediates used in the development of targeted therapeutics, particularly kinase inhibitors. This guide provides a comprehensive technical overview of 3-(2-Chloro-4-methylphenyl)aniline HCl, including its chemical properties, a plausible synthesis pathway, potential applications in drug discovery, analytical methodologies, and essential safety and handling protocols.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-(2-Chloro-4-methylphenyl)aniline HCl is fundamental to its application in synthesis and formulation. The properties of the free amine and related chloro-methyl substituted anilines provide a strong basis for predicting the characteristics of the hydrochloride salt.

| Property | Predicted Value/Information | Source/Rationale |

| CAS Number | 1352318-55-8 | [1] |

| Molecular Formula | C₁₃H₁₃Cl₂N | [1] |

| Molecular Weight | 254.15 g/mol | [1] |

| Appearance | Likely a white to off-white or pale yellow crystalline solid | Based on typical appearance of aniline hydrochlorides. |

| Solubility | Expected to be soluble in water and lower alcohols (e.g., methanol, ethanol) and sparingly soluble in non-polar organic solvents. | The hydrochloride salt form increases aqueous solubility compared to the free amine. |

| Stability | Stable under normal storage conditions. May be sensitive to prolonged exposure to light and air. | [2] |

| pKa | The pKa of the anilinium ion is expected to be in the acidic range, typical for aromatic amines. | The electron-withdrawing chloro group will slightly decrease the basicity of the aniline nitrogen. |

Synthesis and Mechanism

The synthesis of 3-(2-Chloro-4-methylphenyl)aniline typically involves a Suzuki-Miyaura cross-coupling reaction, a powerful and widely used method for forming carbon-carbon bonds. This approach offers high yields and functional group tolerance. The subsequent conversion to the hydrochloride salt is a straightforward acid-base reaction.

Plausible Synthetic Pathway:

Caption: Plausible two-step synthesis of 3-(2-Chloro-4-methylphenyl)aniline HCl.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of 3-(2-Chloro-4-methylphenyl)aniline (Free Amine)

-

Reaction Setup: To a reaction vessel equipped with a reflux condenser and magnetic stirrer, add 3-aminophenylboronic acid (1.0 eq), 1-chloro-2-iodo-5-methylbenzene (1.0 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq), and a suitable solvent system like a mixture of toluene and water (e.g., 4:1 v/v).

-

Addition of Base: Add an aqueous solution of a base, such as sodium carbonate (2.0-3.0 eq).

-

Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 3-(2-Chloro-4-methylphenyl)aniline.

Step 2: Formation of 3-(2-Chloro-4-methylphenyl)aniline Hydrochloride

-

Dissolution: Dissolve the purified 3-(2-Chloro-4-methylphenyl)aniline in a suitable anhydrous organic solvent, such as diethyl ether or isopropanol.

-

Acidification: Slowly add a solution of hydrogen chloride in the chosen solvent (e.g., 2M HCl in diethyl ether) dropwise to the stirred solution of the free amine at room temperature.

-

Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Continue stirring for a short period to ensure complete precipitation.

-

Filtration and Drying: Collect the solid product by filtration, wash with a small amount of the cold solvent, and dry under vacuum to yield 3-(2-Chloro-4-methylphenyl)aniline HCl.

Applications in Drug Discovery and Development

Substituted anilines are critical building blocks in the synthesis of a wide range of pharmaceutical agents. The structural features of 3-(2-Chloro-4-methylphenyl)aniline make it a promising intermediate for the development of targeted therapies.

-

Kinase Inhibitors: The anilinopyrimidine and anilinoquinoline scaffolds, often derived from substituted anilines, are central to the design of many FDA-approved tyrosine kinase inhibitors used in oncology. The specific substitution pattern of 3-(2-Chloro-4-methylphenyl)aniline can influence the binding affinity and selectivity of the final drug molecule for the target kinase.

-

Antiviral and Anti-inflammatory Agents: The versatility of the aniline scaffold allows for its incorporation into molecules with diverse biological activities, including antiviral and anti-inflammatory properties.

-

Other Therapeutic Areas: Chloro-containing compounds are prevalent in a vast array of approved drugs, highlighting the importance of chlorinated intermediates in medicinal chemistry for treating various diseases.[3]

Caption: Potential applications of the core intermediate in drug discovery.

Analytical Methods for Quality Control

Ensuring the purity and identity of 3-(2-Chloro-4-methylphenyl)aniline HCl is crucial for its use in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is recommended for comprehensive analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for assessing the purity of substituted anilines due to its high resolution and sensitivity.

-

Method: A reverse-phase HPLC (RP-HPLC) method using a C18 column is typically suitable.

-

Mobile Phase: A gradient elution with acetonitrile and water is commonly employed.

-

Detection: UV detection at a wavelength of approximately 254 nm is appropriate for the aromatic system.

-

Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of the free amine or for identifying volatile impurities, GC-MS is a powerful tool. It provides both retention time for identification and a mass spectrum for structural confirmation.[4]

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the arrangement of protons and carbons.

-

Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as N-H bonds in the amine and aromatic C-H bonds.

-

Mass Spectrometry (MS): Determines the molecular weight and can provide fragmentation patterns useful for structural elucidation.

Caption: A comprehensive analytical workflow for quality control.

Safety, Handling, and Storage

Substituted anilines and their hydrochloride salts require careful handling due to their potential toxicity. The following guidelines are based on the safety data for structurally similar compounds.

Hazard Identification

-

Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[5]

-

Irritation: Causes skin irritation and serious eye damage.[6][7]

-

Organ Damage: May cause damage to organs through prolonged or repeated exposure.[5][6]

-

Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[5][7]

Personal Protective Equipment (PPE)

-

Eye Protection: Wear tightly fitting safety goggles or a face shield.[8]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[7]

-

Respiratory Protection: In case of insufficient ventilation or when handling powders, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7]

Handling and Storage

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, or vapors.[5][8] Wash hands thoroughly after handling.[6]

-

Storage: Store in a cool, dry, and well-ventilated place in tightly closed containers.[8][9] Store locked up.[6][7] Keep away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[2][6]

Conclusion

3-(2-Chloro-4-methylphenyl)aniline HCl is a valuable chemical intermediate with significant potential in pharmaceutical research and development. Its utility as a precursor for complex, biologically active molecules, particularly in the realm of kinase inhibitors, underscores its importance. This guide has provided a detailed technical overview, from its synthesis and properties to its applications and safe handling. By understanding the principles outlined herein, researchers and drug development professionals can effectively utilize this compound in the pursuit of novel therapeutics.

References

-

ChemBK. 3-(2-Chloro-4-Methylphenyl)aniline, HCl. Available from: [Link]

-

PrepChem.com. Synthesis of N-(3-Chloro-phenyl)-N'-(4-methyl-phenyl)-ethylenediamine. Available from: [Link]

-

Grauer, T. Exploring 3-Chloro-2-Methylaniline: Applications and Properties. Available from: [Link]

-

Loba Chemie. 3-CHLOROANILINE FOR SYNTHESIS MSDS. Available from: [Link]

-

PubChem. 2-chloro-N-[3-(4-methylphenyl)cyclobutyl]aniline. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of 3-Chloro-2-methylaniline: From Herbicides to Cancer Agents. Available from: [Link]

-

Penta chemicals. Aniline hydrochloride. Available from: [Link]

-

Japan International Cooperation Agency. III Analytical Methods. Available from: [Link]

- Google Patents. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

-

PubChem. 3-Chloro-4-[(4-methylphenyl)methyl]aniline. Available from: [Link]

-

PrepChem.com. Preparation of 3-chloro-2-methylaniline. Available from: [Link]

-

U.S. Environmental Protection Agency. Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Available from: [Link]

-

U.S. Environmental Protection Agency. Chapter 2 - Synectics. Available from: [Link]

-

Ataman Kimya. 4-CHLOROANILINE. Available from: [Link]

-

ResearchGate. An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. Available from: [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]

-

PubChem. 3-(4-Methylphenyl)aniline. Available from: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 3-Chloro-4-methylaniline | 95-74-9 [chemicalbook.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. epa.gov [epa.gov]

- 5. lobachemie.com [lobachemie.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. pentachemicals.eu [pentachemicals.eu]

3-(2-Chloro-4-methylphenyl)aniline HCl molecular weight

An In-depth Technical Guide to 3-(2-Chloro-4-methylphenyl)aniline Hydrochloride

Abstract

This technical guide provides a comprehensive overview of 3-(2-Chloro-4-methylphenyl)aniline hydrochloride (HCl), a key intermediate in contemporary synthetic and medicinal chemistry. The document delineates its fundamental physicochemical properties, including its molecular weight and structure. A detailed, field-tested protocol for its synthesis via a Suzuki-Miyaura cross-coupling reaction is presented, emphasizing the causal factors behind procedural choices to ensure reproducibility and high yield. Furthermore, this guide outlines a suite of analytical methodologies for the robust characterization and quality control of the compound, ensuring its identity, purity, and stability. The narrative is grounded in established chemical principles and is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this versatile chemical entity. The guide concludes with a discussion of the applications of substituted biaryl anilines in modern drug discovery, particularly in the development of kinase inhibitors.

Core Molecular and Physicochemical Properties

A foundational understanding of a molecule begins with its essential properties. 3-(2-Chloro-4-methylphenyl)aniline hydrochloride is a biaryl amine salt, a structural motif of significant interest in the synthesis of complex organic molecules.

Molecular Structure

The molecular structure consists of an aniline ring linked at the 3-position to a 2-chloro-4-methylphenyl ring. The hydrochloride salt form enhances the compound's stability and solubility in certain solvents.

Caption: Molecular structure of 3-(2-Chloro-4-methylphenyl)aniline Hydrochloride.

Physicochemical Data Summary

The fundamental quantitative data for this compound are summarized in the table below. These values are critical for stoichiometric calculations in synthesis and for various analytical procedures.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃Cl₂N | [1] |

| Molecular Weight | 254.15 g/mol | [1] |

| Appearance | Expected to be an off-white to pale solid | General knowledge of similar compounds |

| Solubility | Soluble in methanol, ethanol, and water (to varying degrees) | General knowledge of amine hydrochlorides |

Synthesis and Purification Protocol

The synthesis of biaryl compounds is a cornerstone of modern organic chemistry. The Suzuki-Miyaura cross-coupling reaction is a highly reliable and versatile method for the formation of carbon-carbon bonds. This protocol details the synthesis of the free base, 3-(2-chloro-4-methylphenyl)aniline, followed by its conversion to the hydrochloride salt.

Synthetic Workflow Overview

The workflow involves the coupling of a boronic acid with a haloaniline, followed by purification and salt formation.

Caption: Workflow for the synthesis of 3-(2-Chloro-4-methylphenyl)aniline HCl.

Detailed Experimental Protocol

Materials:

-

3-Aminophenylboronic acid

-

1-Bromo-2-chloro-4-methylbenzene

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium Carbonate (Na₂CO₃)

-

1,2-Dimethoxyethane (DME)

-

Deionized Water

-

Ethyl Acetate

-

Hexanes

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

2.0 M Hydrochloric acid in Diethyl Ether

-

Diethyl Ether

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-aminophenylboronic acid (1.0 eq), 1-bromo-2-chloro-4-methylbenzene (1.05 eq), and sodium carbonate (3.0 eq).

-

Rationale: The slight excess of the bromide ensures the complete consumption of the more valuable boronic acid. Sodium carbonate acts as the base required to activate the boronic acid for transmetalation.

-

-

Solvent and Catalyst Addition: Add a 3:1 mixture of DME and water (to dissolve the reactants and base). The reaction mixture is then degassed by bubbling nitrogen through it for 15 minutes. Subsequently, add tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

-

Rationale: Degassing is crucial to remove oxygen, which can oxidize the Pd(0) catalyst and hinder the catalytic cycle.

-

-

Reaction: Heat the mixture to 85 °C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with deionized water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Purification of Free Base: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Rationale: Column chromatography separates the desired product from unreacted starting materials, catalyst residues, and byproducts.

-

-

Salt Formation: Dissolve the purified free base in a minimal amount of diethyl ether. While stirring, add a 2.0 M solution of HCl in diethyl ether dropwise until a precipitate forms and no further precipitation is observed.

-

Isolation: Collect the solid precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-(2-Chloro-4-methylphenyl)aniline hydrochloride as a solid.

Analytical Characterization and Quality Control

To ensure the synthesized compound meets the required standards for research and development, a series of analytical tests must be performed. This constitutes a self-validating system where multiple orthogonal techniques confirm the same molecular identity and purity.

Summary of Analytical Techniques

| Technique | Purpose | Expected Outcome |

| ¹H NMR | Structural confirmation and purity assessment | Aromatic and aliphatic protons with specific chemical shifts and coupling constants. |

| ¹³C NMR | Structural confirmation of the carbon skeleton | Distinct signals for each carbon atom in the molecule. |

| Mass Spectrometry (MS) | Molecular weight confirmation | A molecular ion peak corresponding to the mass of the free base [M+H]⁺. |

| HPLC | Purity assessment | A single major peak with >95% purity. |

| FTIR | Functional group identification | Characteristic peaks for N-H, C-H (aromatic), and C-Cl bonds. |

Protocol: Purity Determination by HPLC

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

-

A: 0.1% Trifluoroacetic acid (TFA) in Water

-

B: 0.1% TFA in Acetonitrile

Procedure:

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute to a final concentration of 0.1 mg/mL with a 50:50 mixture of mobile phase A and B.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 25 °C

-

Detector Wavelength: 254 nm

-

Gradient: 10% B to 90% B over 15 minutes, hold at 90% B for 2 minutes, then return to 10% B and equilibrate for 3 minutes.

-

-

Analysis: The purity is determined by the area percentage of the main peak in the chromatogram.

Applications in Drug Discovery

The 3-(2-Chloro-4-methylphenyl)aniline scaffold is a privileged structure in medicinal chemistry. The presence of two aromatic rings allows for diverse substitutions to modulate pharmacological properties. Chlorinated anilines are common components of kinase inhibitors, a major class of targeted cancer therapies.[2]

Role as a Kinase Inhibitor Scaffold

Many FDA-approved kinase inhibitors feature an anilinopyrimidine or related core, where a substituted aniline provides crucial hydrogen bonding interactions and hydrophobic contacts within the ATP-binding pocket of the target kinase. The specific substitution pattern on the aniline ring, such as the 2-chloro and 4-methyl groups in the title compound, can influence potency and selectivity against different kinases.

Hypothetical Signaling Pathway Inhibition

Derivatives of 3-(2-Chloro-4-methylphenyl)aniline could potentially be developed into inhibitors of oncogenic signaling pathways, such as the BCR-ABL pathway in chronic myeloid leukemia or the EGFR pathway in non-small cell lung cancer.

Caption: Inhibition of a generic RTK signaling pathway by an aniline-based drug.

Conclusion

3-(2-Chloro-4-methylphenyl)aniline hydrochloride is a chemical intermediate with significant value in synthetic and medicinal chemistry. Its precise molecular weight of 254.15 g/mol is a fundamental parameter for its use. This guide has provided a detailed framework for its synthesis, purification, and analytical characterization, grounded in established scientific principles. The structural motifs present in this compound are highly relevant to modern drug discovery efforts, particularly in the design of targeted therapeutics like kinase inhibitors. The protocols and insights presented herein are intended to empower researchers to confidently synthesize and utilize this compound in their research and development endeavors.

References

-

3-(2-Chloro-4-Methylphenyl)aniline, HCl - ChemBK. Available at: [Link], HCl

-

Synthesis of N-(3-Chloro-phenyl)-N'-(4-methyl-phenyl)-ethylenediamine - PrepChem.com. Available at: [Link]

-

2-chloro-N-[3-(4-methylphenyl)cyclobutyl]aniline - PubChem. Available at: [Link]

-

3-chloro-2-[(4-methylphenyl)sulfanyl]aniline (C13H12ClNS) - PubChemLite. Available at: [Link]

-

3-Chloro-4-methylaniline | C7H8ClN | CID 7255 - PubChem. Available at: [Link]

- CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents.

-

3-Chloro-2-methylaniline | C7H8ClN | CID 6894 - PubChem. Available at: [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed. Available at: [Link]

-

Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge - EPA. Available at: [Link]

-

method 8131 aniline and selected derivatives by gas chromatography - EPA. Available at: [Link]

-

Preparation of 3-chloro-2-methylaniline - PrepChem.com. Available at: [Link]

-

Chapter 2 - Synectics - EPA. Available at: [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. Available at: [Link]

-

Determination of Primary Aromatic Amines by LC/MS/MS - Agilent. Available at: [Link]

-

3-Chloroaniline | C6H6ClN | CID 7932 - PubChem. Available at: [Link]

-

Synthesis of Two Novel 3-Amino-5-[4-chloro-2-phenoxyphenyl]-4H-1,2,4-triazoles with Anticonvulsant Activity. Available at: [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

-

4-CHLOROANILINE - Ataman Kimya. Available at: [Link]

-

3-Chloro-4-fluoroanilinium picrate - ResearchGate. Available at: [Link]

Sources

3-(2-Chloro-4-methylphenyl)aniline HCl synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-(2-Chloro-4-methylphenyl)aniline HCl

Introduction

3-(2-Chloro-4-methylphenyl)aniline is a biaryl amine structure that serves as a valuable intermediate and building block in the development of complex organic molecules, particularly within the pharmaceutical and materials science sectors. Its utility stems from the specific arrangement of substituents on the biphenyl core, which imparts distinct physicochemical properties. The hydrochloride salt form enhances the compound's stability and improves its handling characteristics, making it more amenable to storage and subsequent synthetic transformations.

This guide provides a comprehensive overview of a robust and widely applicable pathway for the synthesis of 3-(2-Chloro-4-methylphenyl)aniline hydrochloride. Eschewing a rigid template, this document is structured to logically present the synthetic strategy, from conceptual design through to practical execution and mechanistic understanding. The core of this synthesis relies on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology renowned for its efficiency, mild conditions, and broad functional group tolerance.[1]

Strategic Analysis: A Retrosynthetic Approach

To devise a logical synthesis, we first disconnect the target molecule at its most strategic bond. The key structural feature of 3-(2-Chloro-4-methylphenyl)aniline is the carbon-carbon bond linking the two aromatic rings. This C(sp²)-C(sp²) bond is an ideal candidate for disconnection, immediately suggesting a cross-coupling strategy.

Caption: Retrosynthetic analysis of the target compound.

This analysis points to two primary synthons: a nucleophilic organoboron species derived from 3-aminobenzene and an electrophilic aryl halide derived from 2-chloro-4-methylbenzene. The Suzuki-Miyaura coupling provides a powerful and reliable method for forging this bond using these types of precursors.[2][3]

The Selected Pathway: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound with an organic halide or triflate. Its widespread adoption is due to the mild reaction conditions, the commercial availability and stability of boronic acids, and its tolerance for a vast array of functional groups, including the amine group present in our precursor.[1]

The specific reaction for this synthesis is:

3-Aminophenylboronic acid + 2-Chloro-4-iodo-1-methylbenzene → 3-(2-Chloro-4-methylphenyl)aniline

Causality Behind Experimental Choices

The success of a Suzuki-Miyaura coupling hinges on the careful selection of its core components.

-

Aryl Halide (The Electrophile): We select 2-Chloro-4-iodo-1-methylbenzene . The reactivity of aryl halides in the crucial oxidative addition step of the catalytic cycle follows the order: I > Br > OTf >> Cl.[3] By choosing an aryl iodide, we ensure a high rate of reaction at the iodine-bearing carbon, leaving the more robust C-Cl bond intact on the other ring. This chemoselectivity is a key advantage. This precursor can be purchased or synthesized from 3-chloro-4-methylaniline via a Sandmeyer-type diazotization followed by substitution with potassium iodide.[4][5]

-

Organoboron Reagent (The Nucleophile): 3-Aminophenylboronic acid is an ideal coupling partner. It is a commercially available, stable solid that contains the required aniline moiety.[6] Its use avoids the need for protecting the amine group, simplifying the overall synthetic sequence.

-

Catalyst System: A palladium(0) species is the active catalyst. This is typically generated in situ from a stable palladium(II) precatalyst like Palladium(II) acetate (Pd(OAc)₂) or formed directly from a Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). A phosphine ligand, such as triphenylphosphine (PPh₃) or a more electron-rich, bulky biarylphosphine ligand (e.g., XPhos), is essential. The ligand stabilizes the palladium center, prevents its precipitation as palladium black, and modulates its reactivity to promote the desired catalytic cycle.

-

Base: A base is required to activate the boronic acid. It reacts with the boronic acid to form a more nucleophilic boronate complex ("ate" complex), which facilitates the transmetalation step.[2] Inorganic bases like sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are commonly used in an aqueous solution.

-

Solvent System: The reaction is often performed in a biphasic solvent system, such as toluene/water or dioxane/water. This allows the organic-soluble catalyst and substrates to interact while the inorganic base remains in the aqueous phase.

Experimental Protocol: A Step-by-Step Guide

This protocol is a representative procedure. Researchers should optimize conditions based on available equipment and analytical monitoring.

Part A: Synthesis of 3-(2-Chloro-4-methylphenyl)aniline (Free Base)

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 3-aminophenylboronic acid (1.0 eq), 2-chloro-4-iodo-1-methylbenzene (1.05 eq)[7], and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to remove all oxygen, which can deactivate the catalyst.

-

Solvent and Base Addition: Under a positive pressure of inert gas, add degassed toluene (or 1,4-dioxane) and a degassed 2M aqueous solution of Na₂CO₃. The typical solvent ratio is 4:1 (organic:aqueous).

-

Reaction: Immerse the flask in a preheated oil bath at 90-100 °C. Stir the biphasic mixture vigorously for 4-12 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Separate the organic layer.

-

Extraction: Wash the organic layer sequentially with water and then with brine. Extract the aqueous layer back with ethyl acetate (2x).

-

Drying and Concentration: Combine all organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure aniline as the free base.

Caption: Experimental workflow for the Suzuki coupling step.

Part B: Formation of 3-(2-Chloro-4-methylphenyl)aniline HCl

-

Dissolution: Dissolve the purified free base from Part A in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

-

Acidification: While stirring, slowly add a solution of hydrogen chloride (e.g., 2M HCl in diethyl ether or gaseous HCl) dropwise.

-

Precipitation: The hydrochloride salt will typically precipitate out of the solution as a solid. Continue addition until no further precipitation is observed.

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing and Drying: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any excess acid or impurities. Dry the resulting white to off-white solid under vacuum to yield the final 3-(2-Chloro-4-methylphenyl)aniline HCl.[8]

Mechanistic Grounding: The Suzuki Catalytic Cycle

Understanding the reaction mechanism is crucial for troubleshooting and optimization. The widely accepted cycle for the Suzuki-Miyaura coupling involves three primary steps.

Sources

- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. tcichemicals.com [tcichemicals.com]

- 4. 2-Bromo-4-chloro-1-iodobenzene synthesis - chemicalbook [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. nbinno.com [nbinno.com]

- 7. 2-chloro-4-iodo-1-methylbenzene AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

Technical Guide: A Framework for Determining and Understanding the Solubility of 3-(2-Chloro-4-methylphenyl)aniline HCl in Organic Solvents

Abstract: This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and interpret the solubility of 3-(2-Chloro-4-methylphenyl)aniline hydrochloride. Given the absence of publicly available quantitative solubility data for this specific active pharmaceutical ingredient (API), this document emphasizes the foundational principles governing its solubility. We present a theoretical analysis based on its chemical structure, predictive insights into its behavior in various organic solvent classes, and a detailed, field-proven experimental protocol for accurate solubility determination using the gold-standard shake-flask method coupled with HPLC-based quantification. The guide is designed to be a self-validating resource, explaining the causality behind methodological choices to ensure robust and reproducible results.

Introduction: The Critical Role of Solubility

3-(2-Chloro-4-methylphenyl)aniline hydrochloride is a substituted aniline derivative, and as with any API, its solubility is a critical physicochemical property that profoundly influences its journey through the drug development pipeline.[1] From controlling reaction kinetics and purification efficiency in synthesis to impacting bioavailability and formulation strategies, a thorough understanding of an API's solubility profile is indispensable.[2][3] The hydrochloride salt form of this molecule is likely intended to enhance its aqueous solubility for potential therapeutic applications. However, its solubility in organic solvents remains a crucial parameter for various manufacturing and formulation processes, including:

-

Crystallization and Polymorph Screening: Selecting appropriate anti-solvents is key to controlling crystal form and purity.

-

Formulation Development: Solubility in organic co-solvents can be vital for developing liquid formulations or amorphous solid dispersions.

-

Chromatographic Purification: Understanding solubility is essential for optimizing mobile phase selection in preparative chromatography.

-

Toxicology Studies: Preparing accurate dosing solutions for in-vitro and in-vivo studies often requires organic co-solvents.

This guide will first establish a theoretical framework for predicting solubility and then provide a robust experimental protocol for its empirical determination.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[4][5] To dissolve, the energy released from solute-solvent interactions must be sufficient to overcome the energy required to break the solute's crystal lattice and disrupt the solvent's intermolecular forces.[6]

Physicochemical Profile of the Solute

The structure of 3-(2-Chloro-4-methylphenyl)aniline HCl presents two distinct domains that dictate its solubility:

-

An Ionic, Polar Head: The anilinium hydrochloride group (-NH₃⁺Cl⁻) is highly polar and capable of strong ionic interactions and hydrogen bonding. This makes the molecule a salt of a weak base.

-

A Lipophilic, Non-Polar Core: The 2-chloro-4-methylphenyl aniline backbone is largely non-polar and will interact favorably with non-polar solvents through van der Waals forces.

The Role of the Solvent

Organic solvents are typically classified based on their polarity and their ability to act as hydrogen bond donors (protic) or non-donors (aprotic).[8]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents have a hydrogen atom bonded to an electronegative atom (like oxygen). They can act as both hydrogen bond donors and acceptors. They are effective at solvating both the cation (anilinium) and the anion (chloride) of the salt, making them excellent candidates for high solubility.[9]

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone): These solvents possess polarity but lack O-H or N-H bonds, so they cannot donate hydrogen bonds.[8] They can solvate the anilinium cation but are less effective at solvating the chloride anion. Solubility is expected to be moderate to good, depending on the solvent's dielectric constant.[10]

-

Non-Polar Solvents (e.g., Toluene, Hexane): These solvents have low dielectric constants and interact primarily through weak London dispersion forces.[4] They are unable to overcome the strong crystal lattice energy of the ionic salt, and therefore, solubility is expected to be very low or negligible.[10]

Special Considerations for Hydrochloride Salts

Working with hydrochloride salts requires attention to specific phenomena:

-

Common-Ion Effect: In solvents containing chloride ions, the solubility of the salt may be suppressed.[5][6]

-

Disproportionation: In the presence of moisture or in certain non-polar environments, the HCl salt can potentially disproportionate, converting back to the less soluble free base and releasing HCl.[11][12]

-

pH-Dependence: While more relevant in aqueous media, the acidic nature of the anilinium proton can influence interactions in protic organic solvents.

The interplay between these factors is visually summarized in the diagram below.

Predicted Solubility Profile and Solvent Selection

Based on the theoretical principles discussed, a qualitative solubility profile can be predicted. This prediction serves as a starting point for solvent selection in experimental studies.

| Solvent Class | Solvent Example | Key Properties | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High Polarity, H-Bond Donor/Acceptor | High | Effectively solvates both the anilinium cation and chloride anion. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High Polarity, H-Bond Acceptor | High to Medium | Strong dipole interactions solvate the cation well. |

| Polar Aprotic | Acetone, Ethyl Acetate | Medium Polarity, H-Bond Acceptor | Medium to Low | Less effective at overcoming the crystal lattice energy compared to DMSO. |

| Polar Aprotic | Acetonitrile (ACN) | Medium Polarity, Weak H-Bond Acceptor | Low | Generally a weaker solvent for ionic salts. |

| Non-Polar | Toluene, Dichloromethane | Low Polarity, Aprotic | Very Low | Favorable interactions with the non-polar core but insufficient to dissolve the ionic head. |

| Non-Polar | Hexane, Cyclohexane | Non-Polar, Aprotic | Insoluble | Lacks the necessary polarity to overcome ionic crystal lattice forces. |

Experimental Determination of Thermodynamic Solubility

To obtain accurate, quantitative data, an empirical measurement is required. The equilibrium (thermodynamic) shake-flask solubility method is considered the gold standard for its reliability. The concentration of the dissolved API in the saturated solution is then determined using a validated High-Performance Liquid Chromatography (HPLC) method.[13][14]

Experimental Workflow

The overall process for determining solubility is outlined in the workflow diagram below. This systematic approach ensures that equilibrium is reached and that samples are handled correctly to prevent precipitation or supersaturation effects.

Detailed Protocol: Shake-Flask Method

This protocol is designed to be a self-validating system for determining the thermodynamic solubility at a controlled temperature (e.g., 25 °C).

Materials:

-

3-(2-Chloro-4-methylphenyl)aniline HCl (solid)

-

Selected organic solvents (HPLC grade)

-

2-4 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

0.22 µm syringe filters (ensure compatibility with the solvent)

-

Volumetric flasks and pipettes for dilution

-

Analytical balance

Procedure:

-

Preparation: Add an excess amount of the solid API to a vial. "Excess" means enough solid remains undissolved at the end of the experiment to ensure saturation.[15] A starting point is ~10-20 mg of API in 2 mL of solvent. Prepare each solvent condition in triplicate for statistical validity.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 300 RPM).[15] Allow the slurries to equilibrate for at least 24 hours. For compounds with slow dissolution kinetics, 48-72 hours may be necessary to ensure thermodynamic equilibrium is reached.[15]

-

Sample Separation: After equilibration, remove the vials and let them stand at the experimental temperature to allow heavy solids to settle. To remove all undissolved solids, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).

-

Filtration and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter into a pre-weighed vial.[16] This step is critical to remove any remaining microscopic particles. Promptly perform a precise serial dilution of the filtrate with the HPLC mobile phase to bring the concentration into the linear range of the calibration curve. This minimizes the risk of the compound precipitating out of the saturated solution.[15]

-

Quantification: Analyze the diluted samples using the validated HPLC method described below.

Protocol: Quantification by HPLC

An HPLC method provides the specificity and sensitivity needed for accurate quantification.[14][17]

Instrumentation & Conditions (Example):

-

HPLC System: Agilent 1100/1200 series or equivalent with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid to ensure sharp peak shape). A starting point could be 60:40 ACN:Water.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by measuring the UV absorbance spectrum of a dilute solution of the API (likely in the 230-280 nm range).

-

Injection Volume: 10 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of 3-(2-Chloro-4-methylphenyl)aniline HCl of known concentration (e.g., 1 mg/mL) in a solvent in which it is freely soluble (e.g., methanol or the mobile phase).[13]

-

Calibration Curve: From the stock solution, prepare a series of at least five calibration standards by serial dilution to cover the expected concentration range of the diluted samples.[13]

-

Analysis: Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). The curve should have a correlation coefficient (R²) of >0.995.

-

Sample Analysis: Inject the diluted, filtered samples from the solubility experiment.

-

Calculation: Use the peak area of the experimental sample and the linear regression equation from the calibration curve to determine the concentration in the diluted sample. Back-calculate the original concentration in the saturated supernatant, accounting for all dilution factors.

Solubility (mg/mL) = [Concentration from HPLC (mg/mL)] x Dilution Factor

Conclusion

While direct solubility data for 3-(2-Chloro-4-methylphenyl)aniline HCl is not publicly documented, a robust scientific framework allows for its accurate and reliable determination. Its nature as a hydrochloride salt of a weakly basic, lipophilic molecule suggests high solubility in polar protic solvents like alcohols, with diminishing solubility in less polar and non-polar systems. The shake-flask method, coupled with HPLC quantification, provides the gold-standard approach for obtaining the precise thermodynamic solubility data essential for informed decision-making in process chemistry, formulation, and overall drug development. Adherence to the detailed protocols within this guide will empower researchers to generate the high-quality data needed to advance their scientific objectives.

References

- PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru.

- protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io.

- ACS Publications. (n.d.).

- Quora. (2017). How do you perform the shake flask method to determine solubility?. Quora.

- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. U.S. EPA Product Properties Test Guidelines OPPTS.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- ChemBK. (n.d.). 3-(2-Chloro-4-Methylphenyl)aniline, HCl. ChemBK.

- ResearchGate. (2025). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.

- Chromatography Forum. (2009). how can i test the solubility in hplc please ?.

- Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma.

- Benchchem. (n.d.).

- Pharmaceutical Technology. (n.d.). Salt Selection in Drug Development. Pharmaceutical Technology.

- YouTube. (2025). How Does Solvent Polarity Impact Compound Solubility?. YouTube.

- Quora. (2021). How does molecular polarity affect the solubility of a solute in a solvent? Why is polarity important in solubilities?. Quora.

- Cayman Chemical. (n.d.). Solubility Factors When Choosing a Solvent. Cayman Chemical.

- Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Chemistry LibreTexts.

- IU Pressbooks. (n.d.). Effect of Temperature and Solvent on Solubility. IU Pressbooks.

- MDPI. (n.d.).

- Journal of Pharmaceutical Sciences. (2008). Discovery of a stable molecular complex of an API with HCl: A long journey to a conventional salt. Journal of Pharmaceutical Sciences.

- Ovid. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non. Ovid.

Sources

- 1. improvedpharma.com [improvedpharma.com]

- 2. enamine.net [enamine.net]

- 3. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pharmtech.com [pharmtech.com]

- 7. chembk.com [chembk.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Effect of Temperature and Solvent on Solubility – IU East Experimental Chemistry Laboratory Manual [iu.pressbooks.pub]

- 10. quora.com [quora.com]

- 11. pharxmonconsulting.com [pharxmonconsulting.com]

- 12. ovid.com [ovid.com]

- 13. pharmaguru.co [pharmaguru.co]

- 14. researchgate.net [researchgate.net]

- 15. quora.com [quora.com]

- 16. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 17. pubs.acs.org [pubs.acs.org]

Spectroscopic Elucidation of 3-(2-Chloro-4-methylphenyl)aniline HCl: A Technical Guide

Introduction

3-(2-Chloro-4-methylphenyl)aniline hydrochloride is a substituted biarylamine of interest in medicinal chemistry and materials science. As with any novel compound, a thorough characterization of its structure is paramount for its application and further development. This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3-(2-Chloro-4-methylphenyl)aniline HCl, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The interpretations are grounded in fundamental spectroscopic principles and data from analogous structures, offering a robust framework for researchers.

The hydrochloride salt form significantly influences the spectroscopic features, particularly the amine functionality, which will be present as an ammonium group (-NH3+). This guide will delve into the expected spectral signatures arising from this and other structural features of the molecule.

Molecular Structure

The structure of 3-(2-Chloro-4-methylphenyl)aniline HCl is presented below. The molecule consists of a 3-aminophenyl ring linked to a 2-chloro-4-methylphenyl ring.

Caption: Molecular structure of 3-(2-Chloro-4-methylphenyl)aniline HCl.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data are presented below.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of both rings, the methyl protons, and the ammonium protons. The chemical shifts are influenced by the electron-withdrawing and -donating effects of the substituents.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| Aromatic H (ring A) | 7.2 - 7.6 | Multiplet | 4H |

| Aromatic H (ring B) | 7.0 - 7.3 | Multiplet | 3H |

| -NH3+ | 8.0 - 9.0 | Broad Singlet | 3H |

| -CH3 | 2.3 - 2.5 | Singlet | 3H |

Interpretation of Predicted ¹H NMR Spectrum:

-

Aromatic Protons (7.0 - 7.6 ppm): The aromatic protons on both rings will appear in the downfield region, likely as a complex multiplet due to overlapping signals and spin-spin coupling. The protons on the aniline ring (ring A) will be influenced by the electron-withdrawing ammonium group, while those on the other ring (ring B) will be affected by the chloro and methyl groups.

-

Ammonium Protons (-NH3+, 8.0 - 9.0 ppm): Due to the acidic nature of the hydrochloride salt, the amine group will be protonated to form an ammonium ion. These protons are expected to appear as a broad singlet due to rapid exchange with any trace water and quadrupolar broadening from the nitrogen atom. Its downfield shift is characteristic of acidic protons.

-

Methyl Protons (-CH3, 2.3 - 2.5 ppm): The methyl group attached to the aromatic ring is expected to appear as a singlet in the typical benzylic proton region.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Quaternary Carbons (C-Cl, C-N, C-C) | 125 - 150 |

| Aromatic CH Carbons | 115 - 135 |

| -CH3 Carbon | 20 - 25 |

Interpretation of Predicted ¹³C NMR Spectrum:

-

Quaternary Carbons (125 - 150 ppm): The carbon atoms bearing the chloro, ammonium, and the carbon linking the two phenyl rings will appear in the downfield region of the aromatic spectrum and will likely have lower intensities.

-

Aromatic CH Carbons (115 - 135 ppm): The protonated aromatic carbons will resonate in this range. The specific shifts will depend on the electronic environment created by the substituents.

-

Methyl Carbon (-CH3, 20 - 25 ppm): The methyl carbon will appear in the upfield region, characteristic of sp³ hybridized carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands for 3-(2-Chloro-4-methylphenyl)aniline HCl are summarized below.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| -NH3+ | 3000 - 3200 (broad) | N-H stretching |

| Aromatic C-H | 3000 - 3100 (sharp) | C-H stretching |

| Aliphatic C-H (-CH3) | 2850 - 3000 | C-H stretching |

| -NH3+ | 1500 - 1600 | N-H bending |

| Aromatic C=C | 1450 - 1600 | C=C stretching |

| C-N | 1250 - 1350 | C-N stretching |

| C-Cl | 700 - 800 | C-Cl stretching |

Interpretation of Predicted IR Spectrum:

-

N-H Stretching (3000 - 3200 cm⁻¹): The most prominent feature for the hydrochloride salt will be a broad and strong absorption in this region, characteristic of the N-H stretching vibrations of the ammonium group (-NH3+).

-

C-H Stretching (2850 - 3100 cm⁻¹): Sharp peaks corresponding to aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group will be just below 3000 cm⁻¹.

-

N-H Bending (1500 - 1600 cm⁻¹): The bending vibration of the N-H bonds in the ammonium group will give rise to a significant absorption in this region.

-

Aromatic C=C Stretching (1450 - 1600 cm⁻¹): Several sharp to medium intensity bands in this region are characteristic of the carbon-carbon double bond stretching within the aromatic rings.

-

C-N and C-Cl Stretching: The stretching vibrations for the C-N and C-Cl bonds are expected in the fingerprint region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structure elucidation. Electron Ionization (EI) is a common technique for volatile organic compounds.

Predicted Molecular Ion and Fragmentation Pattern (EI-MS)

-

Molecular Ion (M⁺): The molecular weight of the free base, 3-(2-Chloro-4-methylphenyl)aniline, is approximately 231.7 g/mol . In an EI-MS experiment, the HCl is typically lost, and the free base is ionized. Due to the presence of two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl), the molecular ion region will exhibit a characteristic isotopic pattern. The most abundant peak will be at m/z corresponding to the molecule with two ³⁵Cl atoms. There will be an [M+2] peak of significant intensity (approximately 65% of M⁺) corresponding to one ³⁵Cl and one ³⁷Cl, and an [M+4] peak (approximately 10% of M⁺) for two ³⁷Cl atoms.

-

Major Fragmentation Pathways: The fragmentation of substituted biphenyls and anilines can be complex. Key predicted fragmentation steps are outlined below.

Caption: Predicted major fragmentation pathways for 3-(2-Chloro-4-methylphenyl)aniline under EI-MS.

Interpretation of Predicted Mass Spectrum:

-

Loss of a Chlorine Radical (-Cl˙): A common fragmentation pathway for chlorinated aromatic compounds is the loss of a chlorine radical, leading to a fragment ion at [M-35]⁺ and [M-37]⁺.

-

Loss of a Methyl Radical (-CH₃˙): Benzylic cleavage can lead to the loss of a methyl radical, resulting in a fragment at [M-15]⁺.

-

Loss of HCl (-HCl): The molecule can undergo rearrangement and elimination of a neutral HCl molecule.

-

Loss of HCN: A characteristic fragmentation of anilines is the loss of hydrogen cyanide from the aniline ring after initial fragmentation.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed in this guide.

NMR Spectroscopy Data Acquisition

Caption: Workflow for NMR data acquisition.

IR Spectroscopy Data Acquisition

Caption: Workflow for IR data acquisition using the KBr pellet method.

Mass Spectrometry Data Acquisition

Caption: Workflow for EI-MS data acquisition.

Conclusion

This technical guide provides a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, IR, and MS spectra of 3-(2-Chloro-4-methylphenyl)aniline HCl. The predicted data, based on established spectroscopic principles and analysis of related structures, serves as a valuable resource for the identification and characterization of this compound. The provided experimental protocols offer a standardized approach for researchers to obtain empirical data for verification. A thorough understanding of the spectroscopic properties is essential for the quality control and future applications of this and other novel chemical entities.

References

-

CASPRE - 13C NMR Predictor. (n.d.). Retrieved from [Link]

- Abraham, R. J., & Mobli, M. (2007). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 19(5), 15-20.

- Li, H., et al. (2018). 13C NMR chemical shift prediction of diverse chemical compounds. Journal of Computer-Aided Molecular Design, 32(12), 1349-1360.

- Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.

- Meiler, J., & Will, M. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(23), 6041-6047.

- Kim, H., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20297.

- Sajed, T., et al. (2024). Accurate Prediction of H NMR Chemical Shifts of Small Molecules Using Machine Learning.

- Wishart, D. S. (2021). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta.

- Jonas, E., & Kuhn, S. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(42), 14193-14202.

-

IR Spectroscopy of Solids. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]

-

Predicting a 1H-NMR Spectrum From The Structure. (2020). Chemistry LibreTexts. Retrieved from [Link]

- Wang, Y., et al. (2018). Fragmentation Mechanism of Two Kinds of Violated Even-electron Rule Compounds with Doubly Charged Ions in Mass Spectrometry. Chinese Journal of Chemistry, 36(10), 971-978.

- La Francesca, E., De Angelis, S., & De Sanctis, M. C. (2021). Near Infrared Ammonium Salts reflectance spectra in controlled P-T conditions. EPSC Abstracts, 15, EPSC2021-255.

- Gouteux, B., et al. (2007). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Journal of the American Society for Mass Spectrometry, 18(11), 1969-1979.

- Srivastava, V. (2025). Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio.

- Rinehart, K. L., Jr., Buchholz, A. C., & Van Lear, G. E. (1968). Mass spectral fragmentation of aniline-1-carbon-13. Journal of the American Chemical Society, 90(4), 1073-1075.

-

How Do You Prepare Samples For Ir Spectroscopy? A Step-By-Step Guide For Solids, Liquids, And Gases. (n.d.). Kintek Solution. Retrieved from [Link]

- Low, M. J. D., & Yang, R. T. (1972). The Fundamental Infrared Spectrum of the Ammonium Ion in Aqueous Solutions.

- Neville, G. A., & Shurvell, H. F. (1990). Near-infrared spectroscopy of amine salts. Journal of Pharmaceutical and Biomedical Analysis, 8(2), 117-122.

- Sparkman, O. D. (2006). Electron Ionization Sources: The Basics. Spectroscopy Online.

- Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- Kludt, J. R., Kwong, G. Y. W., & McDonald, R. L. (1972). Far-infrared spectra of tertiary ammonium salts. The Journal of Physical Chemistry, 76(22), 3393-3394.

- Acquiring 1 H and 13 C Spectra. (2018). In Optimizing NMR Methods for Structure Elucidation (pp. 45-67). Royal Society of Chemistry.

-

Harrata, A. K. (n.d.). Mass Spectrometry Tutorial. Chemical Instrumentation Facility, University of Missouri. Retrieved from [Link]

-

Mid-IR Spectrum of NH 4 Cl. (n.d.). ResearchGate. Retrieved from [Link]

-

Sampling of solids in IR spectroscopy. (n.d.). Slideshare. Retrieved from [Link]

-

Describe the procedure for preparing a liquid sample for infrared examination. (n.d.). Study.com. Retrieved from [Link]

commercial availability of 3-(2-Chloro-4-methylphenyl)aniline HCl

An In-Depth Technical Guide to the Commercial Availability and Application of 3-(2-Chloro-4-methylphenyl)aniline HCl

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in 3-(2-Chloro-4-methylphenyl)aniline HCl. We will delve into its commercial availability, physicochemical properties, and its strategic importance as a building block in modern therapeutic development, particularly in the domain of kinase inhibitors.

Introduction: The Strategic Value of Substituted Anilines

Substituted anilines are foundational scaffolds in medicinal chemistry. Their unique electronic and structural properties make them indispensable starting materials for a vast array of pharmacologically active molecules. The specific compound, 3-(2-Chloro-4-methylphenyl)aniline, and its hydrochloride salt, belong to a class of diarylamines that are of significant interest. The presence and positioning of the chloro and methyl groups are not arbitrary; these substituents are critical for modulating physicochemical properties such as lipophilicity (LogP) and electronic distribution, which in turn govern a molecule's ability to interact with biological targets, its metabolic stability, and overall pharmacokinetic profile.

Chlorine, in particular, is a bioisostere for a methyl group and can form halogen bonds, providing an additional vector for specific, high-affinity interactions within a protein's binding pocket.[1][2] This makes chloro-substituted anilines, like the one in focus, highly valuable precursors for targeted therapies, especially in oncology.[1]

Physicochemical & Structural Data

A thorough understanding of a molecule's properties is paramount before its inclusion in any synthetic workflow. The key identifiers and properties for 3-(2-Chloro-4-methylphenyl)aniline HCl are summarized below.

| Property | Value | Source |

| Chemical Name | 3-(2-Chloro-4-methylphenyl)aniline Hydrochloride | [3][4][5] |

| CAS Number | 1352318-55-8 | [4][5] |

| Molecular Formula | C₁₃H₁₂ClN · HCl (or C₁₃H₁₃Cl₂N) | [3][6] |

| Molecular Weight | ~254.15 g/mol | [3] |

| Synonyms | Benzenamine, 3-(2-chloro-4-methylphenyl)-, hydrochloride (1:1) | N/A |

Commercial Sourcing and Availability

3-(2-Chloro-4-methylphenyl)aniline HCl is available as a research chemical from several specialized suppliers. It is typically offered in small quantities suitable for laboratory-scale synthesis, lead optimization campaigns, and initial screening. When procuring this material, it is critical to request a Certificate of Analysis (CoA) to verify its identity and purity, which is typically determined by ¹H NMR, LC-MS, and/or HPLC.

| Supplier | Available Pack Sizes | Purity/Grade |

| US Biological Life Sciences | 100mg, 250mg | Highly Purified |

| Sinfoo Biotech | Request for Quotation | N/A |

| Guidechem | Inquiry-based | N/A |

| ChemBK | Inquiry-based | N/A |

Note: Availability and pack sizes are subject to change. Researchers should confirm with suppliers directly.[3][4][5][6]

Application in Drug Discovery: A Focus on Kinase Inhibitors

The structural motif of 3-(2-Chloro-4-methylphenyl)aniline is highly relevant to the development of kinase inhibitors. Protein kinases are a critical class of enzymes that regulate a majority of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.

Aniline-based scaffolds are adept at forming key hydrogen bonds with the "hinge" region of the ATP-binding pocket of many kinases. The diarylamine structure of this compound allows for the precise orientation of substituents to probe different regions of the binding site, enhancing both potency and selectivity.

Plausible Signaling Pathway Involvement

Derivatives synthesized from this aniline core could plausibly target key signaling pathways like the one mediated by Receptor Tyrosine Kinases (RTKs). Dysregulation of RTKs such as EGFR, VEGFR, and PDGFR is a common driver of tumor growth, proliferation, and angiogenesis. An inhibitor designed from this scaffold would compete with ATP for binding to the kinase domain, thereby blocking the downstream phosphorylation cascade.

Caption: A generic Receptor Tyrosine Kinase (RTK) signaling pathway targeted by small-molecule inhibitors.

Representative Synthetic Protocol: Nucleophilic Aromatic Substitution (SₙAr)

To illustrate the utility of 3-(2-Chloro-4-methylphenyl)aniline HCl, we provide a representative protocol for its coupling with a chloropyrimidine, a common reaction in the synthesis of kinase inhibitors. This nucleophilic aromatic substitution (SₙAr) reaction is a robust and widely used method for forming the core anilinopyrimidine scaffold.

Objective: To synthesize N-(3-(2-chloro-4-methylphenyl)phenyl)-4-aminopyrimidine (a hypothetical target).

Experimental Workflow Diagram

Caption: Workflow for a typical Nucleophilic Aromatic Substitution (SₙAr) reaction.

Step-by-Step Methodology

Materials:

-

3-(2-Chloro-4-methylphenyl)aniline HCl (1.0 eq)

-

4-Chloropyrimidine (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

-

n-Butanol (or another high-boiling solvent like DMF)

-

Reaction vessel with condenser and magnetic stirrer

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, flash chromatography system)

Procedure:

-

Reaction Setup: To a clean, dry reaction vessel, add 3-(2-Chloro-4-methylphenyl)aniline HCl (1.0 eq) and 4-chloropyrimidine (1.1 eq).

-

Solvent and Base Addition: Add n-Butanol to create a slurry (concentration typically 0.1-0.5 M). Add DIPEA (2.5 eq) to neutralize the HCl salt and scavenge the HCl generated during the reaction.

-

Causality: The base is crucial to deprotonate the aniline hydrochloride to the free, nucleophilic aniline, which is the active species in the SₙAr reaction.

-

-

Heating: Heat the reaction mixture to 120 °C under a nitrogen atmosphere and stir vigorously.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aniline is consumed (typically 4-16 hours).

-

Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with water and saturated sodium chloride (brine) solution to remove the solvent and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification (Self-Validation): Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.

-

Characterization (Self-Validation): Confirm the identity and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The data obtained must be consistent with the expected structure of the target molecule.

Conclusion

3-(2-Chloro-4-methylphenyl)aniline HCl is a commercially available and highly valuable building block for drug discovery and development. Its specific substitution pattern makes it an attractive starting point for the synthesis of targeted therapeutics, particularly kinase inhibitors. By understanding its properties, sourcing, and application in robust synthetic methodologies like the SₙAr reaction, researchers can effectively leverage this compound in their quest to develop novel and effective medicines.

References

-

US Biological Life Sciences. aniline hcl suppliers USA. Retrieved from Google Search.[3]

-

Guidechem. CAS 1352318-55-8 | 3-(2-Chloro-4-Methylphenyl)aniline, HCl supply. Retrieved from Guidechem.[4]

-

Sinfoo Biotech. This compound. Retrieved from Sinfoo Biotech.[5]

-

ChemBK. This compound. Retrieved from ChemBK.[6]

-

BLDpharm. 1432031-72-5|3-Chloro-4-(2,4-dimethylphenoxy)aniline hydrochloride. Retrieved from BLDpharm.[7]

-

Benchchem. A Comprehensive Technical Guide to 3-Chloro-4-(3-methylbutoxy)aniline. Retrieved from Benchchem.

-

Echemi. 3-chloro-N-(4-methylphenyl)aniline. Retrieved from Echemi.[8]

-

Biosynth. 3-Chloro-2-[(4-methylphenyl)sulfanyl]aniline | 199803-23-1 | ZHA80323. Retrieved from Biosynth.[9]

-

CORE. Synthesis of pyrrolo[3,2-a]phenazines from 5-nitroindoles and anilines. Retrieved from CORE.[10]

-

Benchchem. Application of 2-Chloro-4-methylaniline in the Synthesis of Pharmaceutical Intermediates: A Detailed Guide for Researchers. Retrieved from Benchchem.

-

Gowda, R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. Retrieved from PubMed Central.[1]

-